molecular formula C14H14ClNO B6423025 1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone CAS No. 790719-57-2

1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B6423025
CAS No.: 790719-57-2
M. Wt: 247.72 g/mol
InChI Key: KGTWFPWIBRCBCI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

WAY-637685 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the compound’s structure suggests it can participate in typical organic reactions involving its functional groups. The major products formed from these reactions would depend on the specific reagents and conditions used .

Scientific Research Applications

WAY-637685 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its activity against PfDHODH resistant mutants makes it a valuable compound for studying drug resistance mechanisms and developing new therapeutic agents . Additionally, its unique chemical properties make it useful in various chemical synthesis and industrial applications.

Comparison with Similar Compounds

WAY-637685 can be compared with other similar compounds, such as WAY-204688, WAY-100135, and WAY-123398 . These compounds share structural similarities but may differ in their specific activities and applications. WAY-637685’s unique activity against PfDHODH resistant mutants highlights its distinctiveness among these related compounds.

Properties

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-14(10(2)17)12(8-16-9)7-11-5-3-4-6-13(11)15/h3-6,8,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTWFPWIBRCBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1)CC2=CC=CC=C2Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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